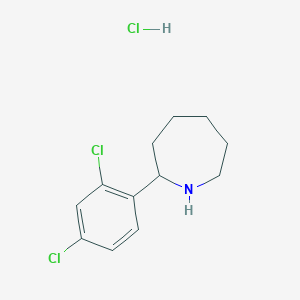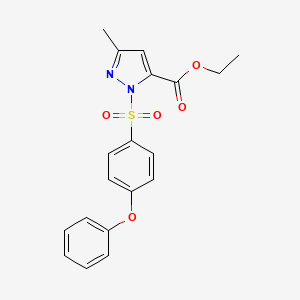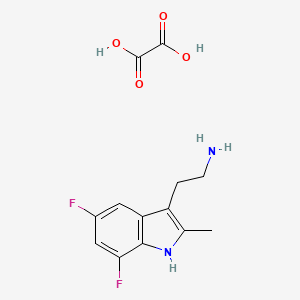
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Übersicht
Beschreibung
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride, also known as NCDD, is an organic compound with a molecular formula of C10H22Cl2N2. It is a colorless and odorless crystalline solid that is soluble in water, ethanol, and methanol. NCDD is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Wirkmechanismus
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride has been shown to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. This inhibition is believed to be caused by the binding of the N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride molecule to the active site of the enzyme, thereby blocking the enzyme's ability to catalyze its reaction.
Biochemical and Physiological Effects
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the metabolism of certain drugs, which can lead to increased levels of the drug in the body. Additionally, N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride has been shown to have an effect on the central nervous system, and has been used to study the effects of various drugs on this system.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride has several advantages as a tool for laboratory experiments. It is relatively inexpensive and easy to obtain, and its solubility in a variety of solvents makes it easy to use in experiments. Additionally, its ability to inhibit the activity of certain enzymes makes it useful for studying enzyme activity. However, N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride also has some limitations. For example, its inhibitory effect on enzymes can make it difficult to use in experiments that require the activity of those enzymes.
Zukünftige Richtungen
In the future, N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride could be used to further study the effects of drugs on the central nervous system, as well as to study the metabolism of various compounds in the body. Additionally, it could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various compounds on the immune system. Finally, N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride could be used to study the effects of various compounds on the growth and development of cells and tissues, as well as to study the effects of various compounds on gene expression.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the central nervous system, as well as to study the metabolism of various compounds in the body. Additionally, N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride can be used as a tool for studying enzyme activity, as it has been shown to inhibit the activity of some enzymes.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)8-7-10-9-5-3-4-6-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPBGXDJCPFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)


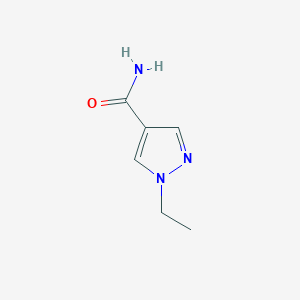
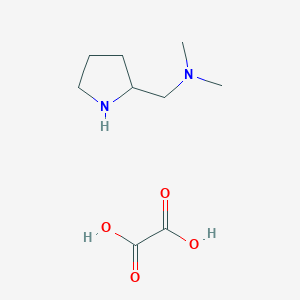
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)


![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B3087778.png)
